Cas no 1011460-69-7 (4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)

4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine is a boronic ester derivative featuring an aromatic amine functional group. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its stability and reactivity as a boronate ester, which facilitates Suzuki-Miyaura cross-coupling reactions. The presence of the primary amine group enhances its utility as a versatile intermediate for further functionalization, such as amide formation or reductive amination. Its tetramethyl-1,3,2-dioxaborolane moiety offers improved handling and storage stability compared to free boronic acids. This makes it a preferred choice for constructing complex molecular architectures in medicinal chemistry and materials science applications.
4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine structure
1011460-69-7 structure
Product Name:4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine
CAS No:1011460-69-7
MF:C14H22BNO2
MW:247.14098405838
MDL:MFCD18730174
CID:2083866
PubChem ID:86222856
Update Time:2025-06-08

4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester
    • (4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
    • 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine
    • DTXSID501144614
    • [4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
    • 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanamine
    • AC2681
    • MFCD18730174
    • [4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
    • Benzenemethanamine, 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • EN300-320245
    • AKOS027256664
    • SY028422
    • DB-299803
    • 1011460-69-7
    • 1-[4-METHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHANAMINE
    • CS-0439736
    • LQB46069
    • MDL: MFCD18730174
    • Inchi: 1S/C14H22BNO2/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,9,16H2,1-5H3
    • InChI Key: DYSAVNQPEUGNIH-UHFFFAOYSA-N
    • SMILES: O1B(C2C=C(CN)C=CC=2C)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 247.1743591g/mol
  • Monoisotopic Mass: 247.1743591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Pricemore >>

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4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1011460-69-7)4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine
Order Number:A907353
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:27
Price ($):655.0
Email:sales@amadischem.com

Additional information on 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine

Professional Introduction to 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine (CAS No. 1011460-69-7)

4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine, chemically designated as CAS No. 1011460-69-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of boron-containing derivatives, which are widely recognized for their utility in cross-coupling reactions and as intermediates in the synthesis of biologically active molecules. The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group in its structure enhances its reactivity and makes it a valuable tool for researchers exploring novel drug development pathways.

The structural framework of 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine incorporates a phenyl ring substituted with a methyl group at the 4-position and a boronate ester functionality at the 3-position. This configuration is particularly advantageous for applications in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing complex molecular architectures. The boronate ester moiety serves as a versatile handle for further functionalization, enabling the synthesis of a wide array of pharmacophores.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their role in medicinal chemistry and material science. The compound 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine has been explored in several cutting-edge studies aimed at developing novel therapeutic agents. For instance, its application in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways has shown promise in preclinical trials. These inhibitors are designed to modulate the activity of key proteins involved in diseases such as cancer and inflammatory disorders.

The< strong>tetramethyl-1,3,2-dioxaborolan-2-yl group not only facilitates efficient cross-coupling reactions but also enhances the stability of the boronate ester under various reaction conditions. This stability is crucial for maintaining the integrity of synthetic intermediates during multi-step organic transformations. Additionally, the methyl substituent at the 4-position of the phenyl ring influences the electronic properties of the aromatic system, potentially affecting its interaction with biological targets. This fine-tuning of structural features allows researchers to optimize the pharmacokinetic and pharmacodynamic profiles of their drug candidates.

Advances in computational chemistry have further illuminated the potential applications of 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine. Molecular modeling studies have demonstrated its binding affinity to various protein targets, providing insights into its mechanism of action. These simulations have been instrumental in guiding experimental design and improving synthetic strategies. Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable drug development initiatives.

The pharmaceutical industry has increasingly recognized the importance of boron-containing compounds due to their unique chemical properties and biological activities. The synthesis and application of 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine exemplify this trend towards innovative molecular design. Researchers are leveraging its reactivity to develop next-generation therapeutics that address unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this one will play a pivotal role in shaping the future of drug discovery.

In conclusion, 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine (CAS No. 1011460-69-7) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its versatile structure and reactivity make it an indispensable tool for scientists working on cutting-edge therapeutic solutions. As we delve deeper into the complexities of molecular interactions and disease mechanisms, this compound will undoubtedly continue to contribute to groundbreaking discoveries in medicine and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1011460-69-7)4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine
A907353
Purity:99%
Quantity:1g
Price ($):655.0
Email